

Comparative analysis of A-123189 and other sterol biosynthesis inhibitors

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Compound of Interest

Compound Name: A-123189

Cat. No.: B1666375

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A Comparative Analysis of Sterol Biosynthesis Inhibitors

A note on the compound **A-123189**: Extensive searches of scientific literature and chemical databases did not yield specific information on a sterol biosynthesis inhibitor designated "**A-123189**." This identifier may be an internal compound code, a less common nomenclature, or a placeholder. Therefore, this guide provides a comparative analysis of well-characterized classes of sterol biosynthesis inhibitors, offering a framework for evaluating the performance of any novel compound against these established agents.

Introduction to Sterol Biosynthesis Inhibition

Sterol biosynthesis is a vital metabolic pathway in eukaryotes, responsible for the production of essential membrane components and signaling molecules such as cholesterol in mammals and ergosterol in fungi.[1][2][3] The enzymes in this pathway present attractive targets for the development of therapeutic agents, including antifungal drugs and cholesterol-lowering medications.[4][5] This guide offers a comparative overview of major classes of sterol biosynthesis inhibitors, their mechanisms of action, and relevant experimental data.

Mechanism of Action of Major Sterol Biosynthesis Inhibitor Classes

Sterol biosynthesis inhibitors can be classified based on their specific enzymatic targets within the pathway. The major classes include statins, azoles, allylamines, and morpholines.

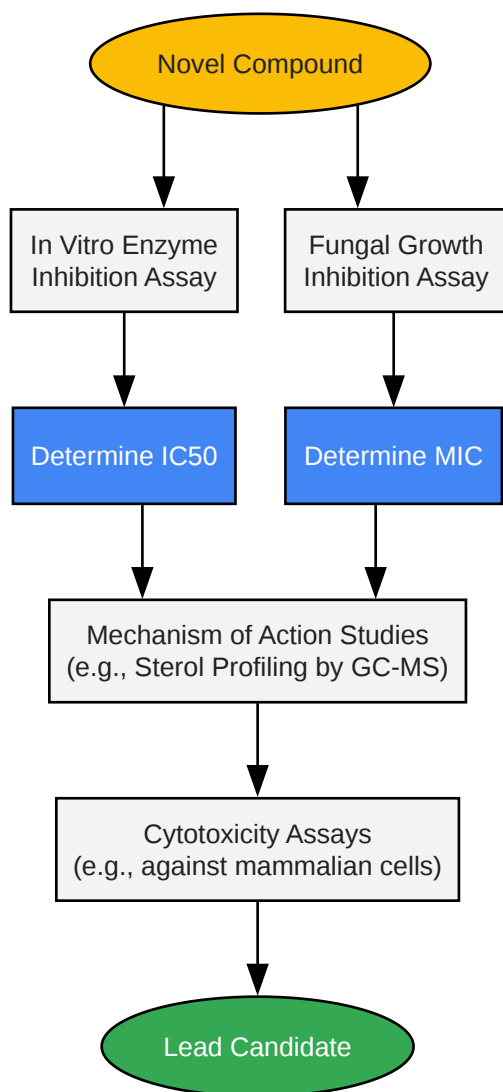
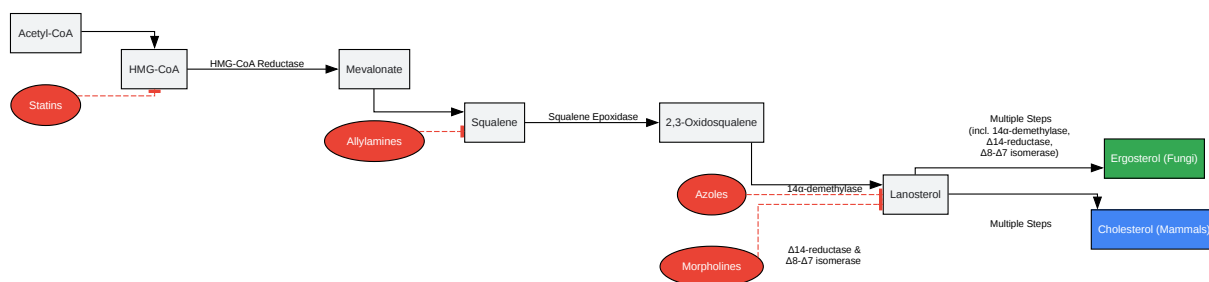
Statins: This class of drugs, including well-known compounds like lovastatin and atorvastatin, targets HMG-CoA reductase. This enzyme catalyzes an early, rate-limiting step in the synthesis of mevalonate, a precursor for both cholesterol and ergosterol. While highly effective in lowering cholesterol in humans, their broad activity on a fundamental step of the pathway can lead to off-target effects.

Azoles: This large family of antifungal agents, which includes fluconazole and ketoconazole, inhibits lanosterol 14 α -demethylase (CYP51). This enzyme is crucial for the demethylation of lanosterol, a key step in the formation of both ergosterol and cholesterol. The specificity of azoles for the fungal CYP51 enzyme over its human counterpart is a key determinant of their therapeutic index. Inhibition of this step leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, disrupting fungal membrane integrity.

Allylamines: Terbinafine is a primary example of this class of antifungals. Allylamines inhibit squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene. This inhibition leads to a buildup of squalene and a deficiency in ergosterol, both of which are detrimental to fungal cell membrane function.

Morpholines: Compounds like fenpropimorph act on multiple enzymes in the sterol pathway, primarily inhibiting sterol Δ 14-reductase and Δ 8- Δ 7 isomerase. This multi-target action can be effective in preventing the development of resistance.

The following diagram illustrates the points of inhibition for these major classes within the sterol biosynthesis pathway.



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